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Compound of Interest

Compound Name: 3-(3-Methylphenyl)propan-1-amine

Cat. No.: B010864

Introduction: The Strategic Value of the 3-
Arylpropan-1-amine Scaffold

The 3-arylpropan-1-amine moiety is a privileged scaffold in modern medicinal chemistry. Its
structural features—a flexible three-carbon chain separating a lipophilic aryl group and a basic
primary amine—are crucial for molecular recognition in numerous biological targets. This
arrangement allows for optimal interaction with receptor pockets and active sites, influencing
pharmacokinetic and pharmacodynamic properties. 3-(3-Methylphenyl)propan-1-amine, a
specific embodiment of this class, offers an attractive starting point for the synthesis of novel
therapeutic agents. The meta-methyl substituent provides a subtle yet significant modification
to the phenyl ring's electronic and steric profile, which can be exploited to fine-tune target
affinity, selectivity, and metabolic stability.

This document provides a comprehensive overview of 3-(3-Methylphenyl)propan-1-amine, its
physicochemical properties, and detailed protocols for its derivatization into structures of
pharmaceutical interest.

Chemical Identity and Properties

3-(3-Methylphenyl)propan-1-amine is a primary amine that serves as a key building block in
organic synthesis.[1] Its fundamental properties are summarized below.
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Property Value Source

3-(3-methylphenyl)propan-1-

IUPAC Name ] PubChem|[2]
amine

CAS Number 104774-85-8 PubChem[2], ECHEMI[3]
Molecular Formula C1oH1sN PubChem[2], ECHEMI[3]
Molecular Weight 149.23 g/mol PubChem[2], ECHEMI[3]
Boiling Point 238.6 °C ECHEMI[3]

Density 0.94 g/cm?3 ECHEMI[3]

Flash Point 103.0 °C ECHEMI[3]

XLogP3 22-26 PubChem[2], ECHEMI[3]
Appearance Liquid Hit2Lead[1]

Safety and Handling

As with all primary amines, 3-(3-Methylphenyl)propan-1-amine and its hydrochloride salt are
hazardous and require careful handling in a well-ventilated laboratory fume hood.[4]

e Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause
respiratory irritation (H335). A safety data sheet for the closely related 3-Phenyl-1-
propylamine indicates it can cause severe skin burns and eye damage.[4]

o Precautions: Wear appropriate personal protective equipment (PPE), including safety
goggles, chemical-resistant gloves, and a lab coat.[5] Avoid inhalation of vapors and direct
contact with skin and eyes.[5]

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from
incompatible materials such as strong oxidizing agents and acids.[4]

Application in Pharmaceutical Synthesis: A
Precursor to Bioactive Molecules
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The primary amine handle of 3-(3-Methylphenyl)propan-1-amine is the key functional group
for synthetic elaboration. It readily participates in a wide range of classical and modern C-N
bond-forming reactions, enabling the construction of diverse molecular libraries. This structural
motif is central to several important classes of pharmaceuticals, including selective serotonin
reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (NRIS).

Optically active 3-amino-1-phenylpropanol derivatives, which share the core structure, are
crucial intermediates for manufacturing chiral drugs like Fluoxetine, Atomoxetine, and
Nisoxetine.[6] The synthesis strategies for these compounds often involve the modification of
the amine and the introduction of an oxygen-linked aryl group, transformations for which 3-(3-
Methylphenyl)propan-1-amine is an ideal starting point for creating novel analogs.

General Synthetic Strategy

The conversion of 3-(3-Methylphenyl)propan-1-amine into a potential active pharmaceutical
ingredient (API) typically involves the functionalization of the primary amine to introduce a new
pharmacophoric element. This is often followed by other modifications if necessary.
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Caption: General synthetic pathway from precursor to API.

Detailed Experimental Protocols

The following protocols are representative examples of how to utilize 3-(3-
Methylphenyl)propan-1-amine in key synthetic transformations. Researchers should adapt
these methods based on the specific properties of their target molecules.
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Protocol 1: Synthesis of a Secondary Amine via
Reductive Amination

This protocol describes the reaction of 3-(3-Methylphenyl)propan-1-amine with an aromatic
aldehyde to form a secondary amine, a common structure in pharmacologically active
compounds.

 Principle: The primary amine first condenses with the aldehyde to form an imine
intermediate. This intermediate is then reduced in situ by a mild and selective reducing
agent, sodium triacetoxyborohydride (STAB), to yield the desired secondary amine.

» Materials and Reagents:
o 3-(3-Methylphenyl)propan-1-amine
o 4-Fluorobenzaldehyde
o Sodium triacetoxyborohydride (STAB)
o Dichloromethane (DCM), anhydrous
o Acetic acid, glacial
o Saturated sodium bicarbonate (NaHCOs3) solution
o Saturated sodium chloride (brine) solution
o Anhydrous magnesium sulfate (MgSOa)
o Round-bottom flask, magnetic stirrer, and stir bar
o Standard laboratory glassware for workup
o Step-by-Step Procedure:

o To a 100 mL round-bottom flask, add 3-(3-Methylphenyl)propan-1-amine (1.0 eq, e.g.,
1.49 g, 10 mmol) and 4-Fluorobenzaldehyde (1.05 eq, 1.30 g, 10.5 mmol).
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o Dissolve the reactants in anhydrous DCM (40 mL).

o Add a few drops of glacial acetic acid to catalyze imine formation. Stir the mixture at room
temperature for 30 minutes.

o In one portion, add sodium triacetoxyborohydride (STAB) (1.5 eq, 3.18 g, 15 mmol) to the
stirring solution. Caution: The reaction may bubble slightly.

o Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction
progress by Thin Layer Chromatography (TLC).

o Upon completion, carefully quench the reaction by slowly adding saturated NaHCO3
solution (50 mL).

o Transfer the mixture to a separatory funnel. Separate the organic layer.
o Extract the agueous layer with DCM (2 x 25 mL).
o Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSOea.

o Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the
crude product.

« Purification: Purify the crude product by flash column chromatography on silica gel, using a
gradient of ethyl acetate in hexanes.

o Characterization: Confirm the structure of the resulting N-(4-fluorobenzyl)-3-(3-
methylphenyl)propan-1-amine using *H NMR, 33C NMR, and Mass Spectrometry (MS).

Protocol 2: Synthesis of an Amide via Acylation

This protocol details the formation of an amide bond by reacting the primary amine with an acid
chloride. Amides are stable functional groups prevalent in many pharmaceuticals.

e Principle: The nucleophilic primary amine attacks the electrophilic carbonyl carbon of the
acid chloride, leading to the formation of a stable amide bond. A non-nucleophilic base, such
as triethylamine, is used to scavenge the HCI byproduct.
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e Materials and Reagents:
o 3-(3-Methylphenyl)propan-1-amine
o Benzoyl chloride
o Triethylamine (TEA)
o Dichloromethane (DCM), anhydrous
o 1 M Hydrochloric acid (HCI)
o Saturated sodium bicarbonate (NaHCO3) solution
o Anhydrous sodium sulfate (Na2S0a)
o Ice bath, round-bottom flask, magnetic stirrer
o Step-by-Step Procedure:

o Dissolve 3-(3-Methylphenyl)propan-1-amine (1.0 eq, 1.49 g, 10 mmol) and triethylamine
(1.5 eq, 2.1 mL, 15 mmol) in anhydrous DCM (50 mL) in a round-bottom flask.

o Cool the flask to 0 °C in an ice bath.
o Slowly add benzoyl chloride (1.1 eq, 1.28 mL, 11 mmol) dropwise to the stirring solution.

o After the addition is complete, remove the ice bath and allow the reaction to stir at room
temperature for 4 hours.

o Monitor the reaction by TLC until the starting amine is consumed.
o Dilute the reaction mixture with DCM (50 mL) and transfer to a separatory funnel.

o Wash the organic layer sequentially with 1 M HCI (2 x 25 mL), saturated NaHCOs solution
(25 mL), and brine (25 mL).

o Dry the organic layer over anhydrous Na2SOa4, filter, and concentrate under reduced
pressure.

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b010864?utm_src=pdf-body
https://www.benchchem.com/product/b010864?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b010864?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

« Purification: The crude product can often be purified by recrystallization or by flash column

chromatography on silica gel.

o Characterization: Verify the identity and purity of the resulting N-(3-(3-
methylphenyl)propyl)benzamide by *H NMR, IR spectroscopy (presence of amide C=0
stretch), and MS.

Experimental Workflow Visualization

The following diagram illustrates the typical laboratory workflow for the reductive amination

protocol described above.
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Protocol Workflow: Reductive Amination
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Caption: Step-by-step workflow for reductive amination.
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Conclusion

3-(3-Methylphenyl)propan-1-amine is a valuable and versatile precursor for pharmaceutical
research and development. Its straightforward functionalization via established synthetic routes
allows for the rapid generation of diverse chemical entities based on the privileged 3-
arylpropan-1-amine scaffold. The protocols outlined in this guide provide a solid foundation for
researchers to explore the synthesis of novel analogs of known pharmaceuticals and to engage
in discovery programs aimed at identifying new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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